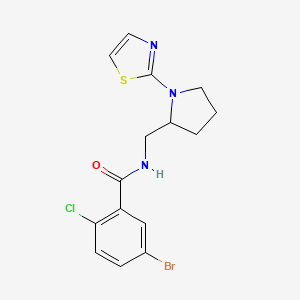

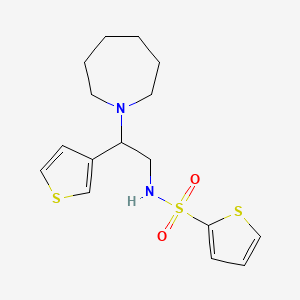

![molecular formula C18H25Cl2NO B2591734 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride CAS No. 1049784-24-8](/img/structure/B2591734.png)

2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane is an organic compound with a formula C10H16, described as the fusion of three cyclohexane rings . It’s the most stable isomer of C10H16 and the simplest diamondoid . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be quite complex. For example, the molecular formula of 2-[(Adamantan-1-ylmethyl)amino]ethanol is C13H23NO .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . The boiling point is such that it sublimes . It is poorly soluble in water but soluble in hydrocarbons .Aplicaciones Científicas De Investigación

Chan–Lam N-Arylation Reactions

The Chan–Lam reaction is a powerful method for synthesizing N-aryl derivatives. In this context, 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride serves as a valuable substrate. Researchers have optimized reaction conditions to achieve efficient N-arylation of adamantane-containing amines using boronic acids as coupling partners . This application finds utility in medicinal chemistry and drug development.

Alkylation Reactions

Guo et al. proposed a method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by reacting adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent, leading to the formation of valuable compounds . Such reactions are essential in the synthesis of complex organic molecules.

Safety and Hazards

The safety and hazards of adamantane derivatives can vary. For example, methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds was launched by the discovery of adamantane in petroleum in 1933 . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds suggest promising future directions .

Propiedades

IUPAC Name |

2-[(1-adamantylmethylamino)methyl]-4-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO.ClH/c19-16-1-2-17(21)15(6-16)10-20-11-18-7-12-3-13(8-18)5-14(4-12)9-18;/h1-2,6,12-14,20-21H,3-5,7-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNYDKPSMXWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCC4=C(C=CC(=C4)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

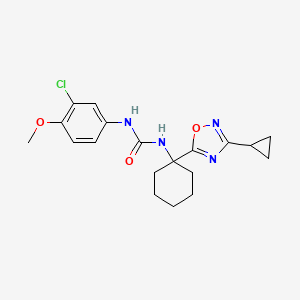

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

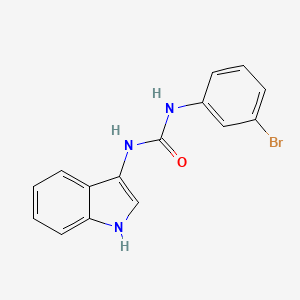

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

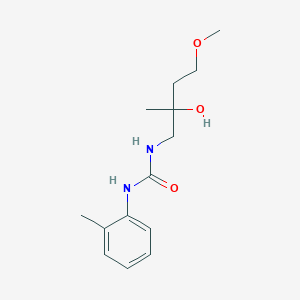

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)